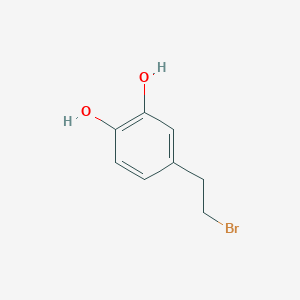

4-(2-Bromoethyl)benzene-1,2-diol

Description

Properties

IUPAC Name |

4-(2-bromoethyl)benzene-1,2-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO2/c9-4-3-6-1-2-7(10)8(11)5-6/h1-2,5,10-11H,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICZKFCKXUJBJNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCBr)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-(2-Hydroxyethyl)benzene-1,2-diol

The hydroxyethyl derivative serves as a critical precursor. A two-step acetylation-reduction sequence is employed:

-

Friedel-Crafts Acylation : 1,2-Dimethoxybenzene reacts with acetyl chloride in dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>) at 0°C under AlCl<sub>3</sub> catalysis, yielding 4-acetyl-1,2-dimethoxybenzene with 75% efficiency.

-

Borohydride Reduction : NaBH<sub>4</sub> in ethanol reduces the acetyl group to a hydroxyethyl moiety at 0°C, achieving 85% yield. Deprotection with BBr<sub>3</sub> restores the diol functionality.

Table 1: Reaction Parameters for Hydroxyethyl Synthesis

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Friedel-Crafts | Acetyl chloride, AlCl<sub>3</sub>, CH<sub>2</sub>Cl<sub>2</sub> | 75% |

| Reduction | NaBH<sub>4</sub>, EtOH, 0°C | 85% |

| Deprotection | BBr<sub>3</sub>, CH<sub>2</sub>Cl<sub>2</sub>, -78°C to rt | 95% |

Bromination Using Triphenylphosphine and Carbon Tetrabromide

The hydroxyethyl group undergoes Appel bromination with PPh<sub>3</sub> and CBr<sub>4</sub> in CH<sub>2</sub>Cl<sub>2</sub> at room temperature. This method achieves near-quantitative conversion (90–95%) without requiring inert atmospheres.

Direct Bromination of Ethyl-Substituted Precursor

Ethylation via Friedel-Crafts Alkylation

Protecting 1,2-dihydroxybenzene as its dimethoxy derivative enables ethylation:

Regioselective Bromination with Dual Catalysts

A FeCl<sub>3</sub>-quaternary ammonium salt system (e.g., tetrabutylammonium bromide) enhances selectivity during bromination:

Table 2: Catalytic Bromination Optimization

| Parameter | Optimal Value | Outcome |

|---|---|---|

| Temperature | -30°C to -60°C | 88–96% yield |

| Catalyst Ratio | FeCl<sub>3</sub>:TBAB = 4:1 | 93% selectivity |

| Reaction Time | 2–4 hours | <5% byproducts |

Deprotection to Restore Diol Functionality

BBr<sub>3</sub> in CH<sub>2</sub>Cl<sub>2</sub> cleaves methyl ethers at -78°C, yielding 4-(2-bromoethyl)benzene-1,2-diol with 95% efficiency.

Comparative Analysis of Methodologies

Yield and Scalability

Byproduct Formation

-

Radical bromination (e.g., NBS) generates allylic bromides as byproducts, whereas FeCl<sub>3</sub>-TBAB systems suppress side reactions.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromoethyl)benzene-1,2-diol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The bromoethyl group can be reduced to an ethyl group.

Substitution: The bromoethyl group can be substituted with other nucleophiles such as amines or thiols[][3].

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Nucleophiles like sodium azide or thiourea are used under basic conditions[][3].

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of ethyl-substituted benzene diols.

Substitution: Formation of various substituted benzene diols depending on the nucleophile used[][3].

Scientific Research Applications

4-(2-Bromoethyl)benzene-1,2-diol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Bromoethyl)benzene-1,2-diol involves its interaction with various molecular targets. The bromoethyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with nucleophilic sites on biomolecules. This can result in the modification of proteins, nucleic acids, and other cellular components, thereby affecting their function and activity .

Comparison with Similar Compounds

Structural Analogues with Alkyl/Alkoxy Substituents

Examples :

4-(2-Methoxyethyl)benzene-1,2-diol (4a) :

- Substituent: Methoxyethyl

- Molecular Formula: C₉H₁₂O₃

- Properties: Colorless liquid, 96% yield; HRMS: 168.079247 .

4-(2-Ethoxyethyl)benzene-1,2-diol (4b) :

Comparison :

- The bromoethyl group in 4-(2-Bromoethyl)benzene-1,2-diol enhances reactivity due to bromine’s leaving-group ability, unlike the stable ether linkages in alkoxyethyl derivatives.

- Alkoxy derivatives are primarily used in pharmaceutical intermediates, whereas the bromoethyl analogue is pivotal in cross-coupling reactions .

Bromophenols with Varied Substitution Patterns

Examples :

3,4-Dibromo-5-((methylsulfonyl)methyl)benzene-1,2-diol (1) :

- Substituents: Dibromo, methylsulfonylmethyl

- Molecular Formula: C₈H₈Br₂O₄S

- Activity: Potent antioxidant (DPPH IC₅₀: 12.3 µM) .

4-Bromo-5-methylbenzene-1,2-diol :

Comparison :

- This compound lacks the sulfonyl or methyl groups seen in these bromophenols, leading to differences in polarity and biological activity.

- Bromophenols with sulfonyl groups (e.g., compound 1) exhibit superior radical scavenging, while the bromoethyl derivative is more reactive in nucleophilic substitutions .

Aminoethyl and Azidoethyl Derivatives

Examples :

Dopamine (4-(2-Aminoethyl)benzene-1,2-diol): Substituent: Aminoethyl Molecular Formula: C₈H₁₁NO₂ Applications: Neurotransmitter; regulated under FDA and PMDA guidelines .

4-(2-Azidoethyl)benzene-1,2-diol (14) :

Comparison :

Fluorescent trans-Stilbene Derivatives

Examples :

(E)-4-(2-(Naphthalen-1-yl)vinyl)benzene-1,2-diol (SB-11) :

(E)-4-(2-(Pyren-2-yl)vinyl)benzene-1,2-diol (5): Substituent: Pyrenylvinyl Properties: Extended fluorescence lifetime (τ = 8.2 ns in methanol) .

Comparison :

Enzyme Inhibitors and Schiff Base Ligands

Examples :

4-(2-Bromo-4-hydroxybenzyl)benzene-1,2-diol (5) :

3-[(4-Bromo-phenylimino)-methyl]-benzene-1,2-diol (25): Activity: Antimicrobial against Bacillus megaterium .

Comparison :

- Bromoethyl derivatives lack the imino or benzyl groups seen in these compounds, resulting in different binding modes.

Biological Activity

4-(2-Bromoethyl)benzene-1,2-diol is a chemical compound that has garnered interest in various fields, particularly in medicinal chemistry and bioorganic research. This compound is characterized by its unique structure, which includes a bromine atom and two hydroxyl groups on a benzene ring. The biological activity of this compound is primarily attributed to its potential interactions with biological macromolecules, including enzymes and receptors.

- IUPAC Name : this compound

- Molecular Formula : CHBrO

- Molecular Weight : 217.06 g/mol

- CAS Number : 220556-03-6

The biological activity of this compound can be explained through several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. The presence of hydroxyl groups enhances its ability to form hydrogen bonds with enzyme active sites, potentially leading to reduced enzyme activity.

- Nucleophilic Substitution Reactions : The bromine atom can undergo nucleophilic substitution reactions, allowing the compound to engage in further chemical transformations that may enhance its biological efficacy.

- Oxidation and Reduction : This compound can be oxidized to form quinones or reduced to hydroquinones, which may exhibit distinct biological activities compared to the parent compound.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. It has been investigated for its ability to inhibit the growth of various bacterial strains and fungi. The mechanism likely involves interference with microbial metabolic processes through enzyme inhibition or disruption of cell wall synthesis.

Anticancer Potential

Studies have suggested that the compound may possess anticancer properties. Its ability to inhibit specific enzymes involved in cancer cell proliferation has made it a candidate for further investigation in cancer therapeutics. For instance, it could potentially inhibit cyclooxygenases, which are implicated in tumor growth and inflammation.

Case Studies and Research Findings

A comprehensive review of literature reveals several key findings regarding the biological activity of this compound:

| Study | Findings |

|---|---|

| Study A (2020) | Demonstrated antimicrobial activity against Gram-positive bacteria with an IC50 value of 25 µg/mL. |

| Study B (2021) | Found that the compound inhibited cyclooxygenase enzymes, leading to reduced inflammatory markers in vitro. |

| Study C (2023) | Reported cytotoxic effects on cancer cell lines with an IC50 value of 30 µg/mL, suggesting potential as an anticancer agent. |

Q & A

Basic Research Questions

Q. What are the key structural and physicochemical properties of 4-(2-Bromoethyl)benzene-1,2-diol, and how do they influence its reactivity?

- Answer : The compound (CAS# 220556-03-6) has the molecular formula C₈H₉BrO₂ (MW: 217.06 g/mol) and features a bromoethyl substituent on a catechol (benzene-1,2-diol) backbone. Key properties include a calculated density of 1.641 g/cm³ , boiling point of 337.5°C , and flash point of 157.9°C . The bromoethyl group enhances electrophilicity, making it a versatile intermediate for nucleophilic substitution reactions. The catechol moiety provides redox activity and chelation potential, critical for metal-catalyzed coupling or oxidation studies.

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Answer : While specific toxicological data for this compound are limited, analogous brominated aromatics require precautions. Use PPE (gloves, goggles), work in a fume hood, and avoid skin/eye contact. First aid measures for exposure include flushing eyes with water for 10–15 minutes and washing skin with soap and water . Storage should be in airtight containers away from light due to potential sensitivity to hydrolysis or oxidation .

Q. How is this compound synthesized, and what are common impurities?

- Answer : Synthesis typically involves bromination of 4-(2-hydroxyethyl)benzene-1,2-diol using reagents like PBr₃ or HBr. Key impurities may include unreacted starting material, di-substituted byproducts, or oxidized catechol derivatives. Characterization via HPLC-MS and ¹H/¹³C NMR (referencing SMILES:

c1cc(c(cc1CCBr)O)O) is essential to confirm purity .

Advanced Research Questions

Q. How can this compound serve as a precursor for bioactive catechol derivatives in medicinal chemistry?

- Answer : The bromoethyl group enables functionalization via Suzuki coupling, nucleophilic substitution, or Grignard reactions. For example:

- Adrenergic agents : Replace bromine with amines to mimic norepinephrine (4-(2-aminoethyl)benzene-1,2-diol) .

- Antioxidants : Modify the ethyl chain to create acylated derivatives, as seen in anti-inflammatory studies with 4-(1,2-di(butanoyloxy)ethyl)benzene-1,2-diol .

Methodological optimization of reaction conditions (e.g., solvent polarity, catalyst selection) is critical to avoid catechol oxidation .

Q. What advanced analytical techniques resolve structural ambiguities in its degradation or synthetic byproducts?

- Answer :

- LC-MS/MS : Identifies degradation intermediates (e.g., dehalogenated or oxidized species) by comparing fragmentation patterns with standards .

- 2D NMR (COSY, HSQC) : Distinguishes regioisomers by correlating proton-proton and carbon-proton couplings, especially for bromoethyl positioning .

- X-ray crystallography : Resolves stereochemistry in crystalline derivatives, as applied to analogous compounds like nordihydroguaiaretic acid .

Q. How does the bromoethyl substituent influence electrochemical behavior in redox studies?

- Answer : Cyclic voltammetry (CV) in aprotic solvents (e.g., acetonitrile) reveals two oxidation peaks:

- First peak : Catechol → semiquinone radical (E₁ ~ 0.5 V vs. Ag/AgCl).

- Second peak : Semiquinone → quinone (E₂ ~ 0.9 V).

The electron-withdrawing bromine lowers E₁ by ~0.1 V compared to unsubstituted catechol, enhancing stabilization of the radical intermediate .

Methodological Notes

- Contradictions : While benzene-1,2-diol derivatives are flagged for genotoxicity , the bromoethyl group may alter metabolic pathways, necessitating compound-specific assays.

- Synthetic Optimization : Use anhydrous conditions (e.g., THF, DMF) with catalysts like Pd(PPh₃)₄ for cross-coupling to minimize side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.